Cas no 478031-12-8 (2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME)
![2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME structure](https://ja.kuujia.com/scimg/cas/478031-12-8x500.png)
2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME 化学的及び物理的性質
名前と識別子
-
- 2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME
- (E)-({2-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine
- 3-Pyridinecarboxaldehyde, 2-[(2-chlorophenyl)thio]-, O-[(2,4-dichlorophenyl)methyl]oxime
- 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
- (E)-1-[2-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
-
- インチ: 1S/C19H13Cl3N2OS/c20-15-8-7-14(17(22)10-15)12-25-24-11-13-4-3-9-23-19(13)26-18-6-2-1-5-16(18)21/h1-11H,12H2/b24-11+
- InChIKey: SKFZLOJSGQYWSD-BHGWPJFGSA-N
- ほほえんだ: ClC1C=C(C=CC=1CO/N=C/C1=CC=CN=C1SC1C=CC=CC=1Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 457
- トポロジー分子極性表面積: 59.8
- 疎水性パラメータ計算基準値(XlogP): 6.7
2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670208-5mg |
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime |
478031-12-8 | 98% | 5mg |
¥529 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670208-1mg |
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime |
478031-12-8 | 98% | 1mg |
¥499 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670208-20mg |
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime |
478031-12-8 | 98% | 20mg |
¥1264 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670208-25mg |
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime |
478031-12-8 | 98% | 25mg |
¥1375 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670208-10mg |
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime |
478031-12-8 | 98% | 10mg |
¥924 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670208-2mg |
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime |
478031-12-8 | 98% | 2mg |
¥495 | 2023-04-14 |
2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIMEに関する追加情報
Recent Advances in the Study of 2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME (CAS: 478031-12-8)
The compound 2-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 478031-12-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 478031-12-8 exhibits strong inhibitory activity against certain kinase enzymes, which are often implicated in inflammatory and oncogenic processes. The researchers utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target proteins.
Another key area of investigation has been the compound's potential as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 478031-12-8 showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the oxime moiety in enhancing the compound's bioavailability and target specificity.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 478031-12-8 and its analogs. A 2023 paper in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This development is particularly significant for potential large-scale applications in drug discovery and development.
Ongoing research is exploring the compound's pharmacokinetic properties and toxicity profile. Preliminary data from animal studies suggest that 478031-12-8 has favorable absorption characteristics but may require structural modifications to improve its metabolic stability. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.
In conclusion, 2-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime represents a promising scaffold for further medicinal chemistry optimization. The compound's diverse biological activities and recent synthetic advances position it as a valuable candidate for the development of novel therapeutic agents targeting various diseases. Future research directions may include structure-activity relationship studies and the exploration of combination therapies with existing drugs.
478031-12-8 (2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME) 関連製品
- 1805080-28-7(4-Chloro-3-(difluoromethyl)-2-methylpyridine-5-carbonyl chloride)
- 1805502-03-7(2-bromo-3-fluoro-6-nitro-benzaldehyde)
- 1227499-78-6(5,6-Di(pyridin-3-yl)pyridine-3-methanol)
- 2228687-30-5(2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)
- 19422-76-5(3-chloro-N-(2-methylphenyl)propanamide)
- 2229430-05-9(3-(1H-indazol-7-yl)-2,2-dimethylcyclopropylmethanamine)
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 1805378-22-6(6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)
- 31857-79-1(5-methyl-1,2-thiazol-3-amine hydrochloride)
- 2137984-46-2(4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one)




